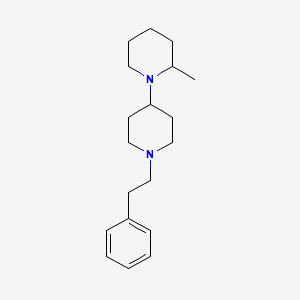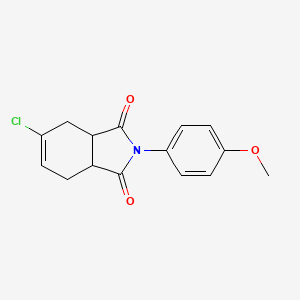
N-(2-chloro-5-nitrophenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)pentanamide, also known as CPN, is a chemical compound that has been extensively studied for its potential use in scientific research. CPN is a member of the nitroaromatic family of compounds, which are known for their ability to undergo reduction reactions that can generate reactive intermediates. This property of nitroaromatic compounds has made them useful in a variety of applications, including as probes for studying redox signaling pathways and as potential therapeutic agents for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide is not fully understood, but it is believed to involve the generation of reactive intermediates that can react with cellular components such as proteins and DNA. This compound has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components. This property of this compound has made it useful in studying redox signaling pathways and oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell growth. This compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species and the activation of redox signaling pathways. This compound has also been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-5-nitrophenyl)pentanamide in lab experiments is its ability to undergo reduction reactions in the presence of reactive oxygen species, making it useful as a redox probe for studying oxidative stress and redox signaling pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce oxidative stress and inhibit cell growth in some cell lines.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)pentanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in redox signaling pathways and oxidative stress.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as the major product, along with some minor side products.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)pentanamide has been used in a variety of scientific research applications, including as a redox probe for studying oxidative stress and as a potential therapeutic agent for the treatment of cancer. This compound has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can react with cellular components such as proteins and DNA. This property of this compound has made it useful in studying redox signaling pathways and oxidative stress in cells.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFZSJUBHFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)